

Technical Support Center: Periostin Knockout Animal Models

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Compound of Interest

Compound Name:	Postin
CAS No.:	103745-46-6
Cat. No.:	B1615710

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and working with Periostin (Postn) knockout animal models.

Frequently Asked Questions (FAQs)

Q1: We have generated a Periostin knockout mouse model, but the embryos appear grossly normal. Is this expected?

A1: Yes, this is an expected finding. Several studies have reported that Periostin-deficient embryos are grossly normal despite the wide expression of Periostin in many developing organs.[1][2] The critical requirement for Periostin appears to be postnatal.

Q2: We are observing postnatal lethality in our Periostin knockout colony. What is the reported incidence and potential cause?

A2: Postnatal lethality is a known challenge with Periostin knockout models. Reports indicate that approximately 14% of null pups die before weaning, typically within 2 to 3 weeks of birth.[1]

[2][3][4] This is often attributed to cardiac valve defects, as Periostin plays a crucial role in valvulogenesis and the maturation of the cardiac skeleton.[5][6]

Q3: Our surviving Periostin knockout mice are significantly smaller than their wild-type littermates. Is this a common phenotype?

A3: Yes, severe growth retardation is a well-documented phenotype in Periostin null mice.[1][2] Surviving adult knockout mice can be 15-30% smaller and weigh up to 50% less than their wild-type and heterozygous littermates.[1]

Q4: What are the other major phenotypic abnormalities observed in Periostin knockout mice?

A4: Besides postnatal lethality and growth retardation, Periostin knockout mice exhibit a range of defects, primarily in tissues with high mechanical stress. These include:

- **Dental and Periodontal Issues:** An early-onset periodontal disease-like phenotype is common, characterized by the deterioration of the periodontal ligament (PDL), alveolar bone loss, and severe incisor enamel defects.[1][2][7][8][9]
- **Skeletal Defects:** While overall bone growth may be unaffected, adult homozygous skeletons often show sparse trabecular bone.[1][2]
- **Cardiovascular Abnormalities:** Surviving adult mice can have latent valve disease with leaflet abnormalities.[5][10] In response to cardiac injury, such as myocardial infarction, knockout mice are more prone to ventricular rupture.[3]

Q5: Are there any compensatory mechanisms that might mask the phenotype in Periostin knockout models?

A5: While the search results do not extensively detail specific compensatory mechanisms, the viability of embryos despite widespread Periostin expression suggests that other molecules may partially compensate for its absence during early development. Further research may be needed to investigate potential compensation by other fasciclin-containing genes.[1]

Troubleshooting Guides

Problem 1: Difficulty Validating Complete Knockout of Periostin Protein

- Possible Cause: Incomplete gene targeting, antibody issues, or low protein abundance in the tissue of interest.
- Troubleshooting Strategy:
 - Genotyping Confirmation: Use both Southern blotting and PCR to confirm correct targeting of the embryonic stem (ES) cells and to genotype the resulting mice.[1]
 - Multiple Validation Methods:
 - Western Blotting: Use a validated anti-Periostin antibody. Analyze tissues with known high Periostin expression, such as the developing feet or hearts of newborn pups.[3] Include heterozygous littermates as controls to demonstrate a gene-dosage effect (i.e., ~50% reduction in protein).[1]
 - Immunohistochemistry (IHC): Perform IHC on tissues expected to express Periostin, such as the craniofacial structures, periodontal ligament, and cardiac valves, to confirm the absence of the protein in null mice.[1][11]
 - RT-PCR: Analyze mRNA from embryos or newborns to confirm the absence of Periostin transcripts in null animals and reduced levels in heterozygotes.[1]

Problem 2: Unexpected Phenotypic Variability or Embryonic Lethality with Conditional Knockout Models (Cre-LoxP)

- Possible Cause: The timing and specificity of Cre recombinase expression, potential toxicity of Cre expression, or the essential role of Periostin in the targeted cell type during development.
- Troubleshooting Strategy:
 - Characterize Cre Expression: If using a new Cre driver line, cross it with a reporter line (e.g., ROSA26-lacZ) to precisely map the spatial and temporal expression pattern of Cre recombinase.[12]
 - Use Appropriate Controls: Include Cre-expressing, non-floxed littermates as controls to rule out any phenotypes caused by the Cre transgene itself.[13]

- Consider an Inducible System: For genes that may have a critical developmental role, an inducible Cre-loxP system (e.g., Cre-ERT2 activated by tamoxifen) can provide temporal control over the knockout, allowing for gene deletion at a specific time point in adult animals.[\[13\]](#)[\[14\]](#)
- Evaluate Different Cre Lines: If lethality is an issue, consider using a different Cre driver line with a more restricted or later onset of expression.

Quantitative Data Summary

Parameter	Wild-Type (+/+)	Heterozygous (+/-)	Periostin Null (-/-)	Reference
Postnatal Viability	Normal	Normal	~86% (14% die before weaning)	[1] [2] [3]
Adult Body Size	Normal	Normal	15-30% smaller than littermates	[1]
Adult Body Weight	Normal	Normal	~50% less than littermates	[1]
Periostin mRNA Expression (Newborn)	100%	~50%	Complete Absence	[1]
Periostin Protein Expression (Newborn)	100%	~30-50%	Undetectable	[1]

Experimental Protocols

Methodology: Generation of a Periostin Knockout Mouse Model (*perilacZ*)

This protocol is a generalized summary based on published methods.[\[1\]](#)

- Targeting Vector Construction:
 - A targeting vector is designed to replace the translation start site and the first exon of the *Postn* gene with a lacZ reporter gene and a neomycin resistance cassette.

- The construct includes homologous arms to facilitate homologous recombination in ES cells.
- A thymidine kinase (TK) cassette is often included for negative selection.
- ES Cell Targeting and Clone Selection:
 - The targeting vector is electroporated into ES cells.
 - Positive-negative selection is used: G418 (neomycin analog) selects for cells that have incorporated the vector, and ganciclovir selects against cells with random integration (which would retain the TK cassette).
 - Resistant clones are screened by Southern blotting and PCR to identify correctly targeted ES cells.
- Blastocyst Injection and Chimera Generation:
 - Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
 - The resulting chimeric offspring (identified by coat color) are bred to establish germline transmission of the targeted allele.
- Generation of Homozygous Null Mice:
 - Heterozygous mice (+/-) are intercrossed to generate wild-type (+/+), heterozygous (+/-), and homozygous null (-/-) offspring.
 - Genotyping of offspring is performed using PCR and/or Southern blotting.

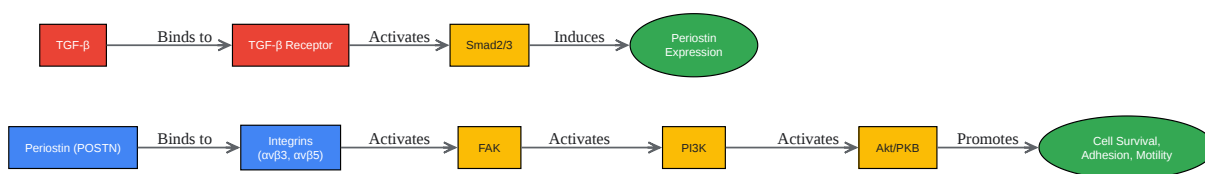
Methodology: Conditional Knockout using the Cre-LoxP System

This is a general workflow for creating a tissue-specific Periostin knockout.[\[15\]](#)[\[16\]](#)

- Generate a "Floxed" Periostin Mouse:

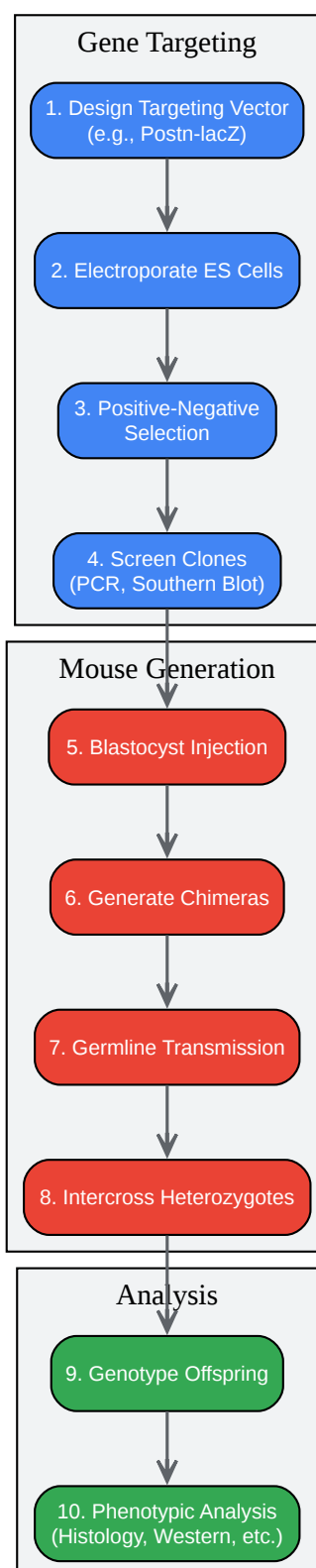
- Use gene targeting to insert two loxP sites flanking a critical exon or exons of the Postn gene (a "floxed" allele).
- Mice homozygous for the floxed allele should be phenotypically normal.
- Obtain a Tissue-Specific Cre Driver Mouse:
 - Select a mouse line that expresses Cre recombinase under the control of a promoter that is active only in the desired cell type or tissue (e.g., a fibroblast-specific promoter).[12][17]
- Breeding Strategy:
 - Cross the homozygous floxed Periostin mice with the Cre driver mice.
 - The offspring will be heterozygous for both the floxed allele and the Cre transgene.
 - Further breeding is required to generate experimental mice that are homozygous for the floxed Periostin allele and carry the Cre transgene. In these mice, the targeted exons of Postn will be excised only in the cells where Cre is expressed.

Visualizations



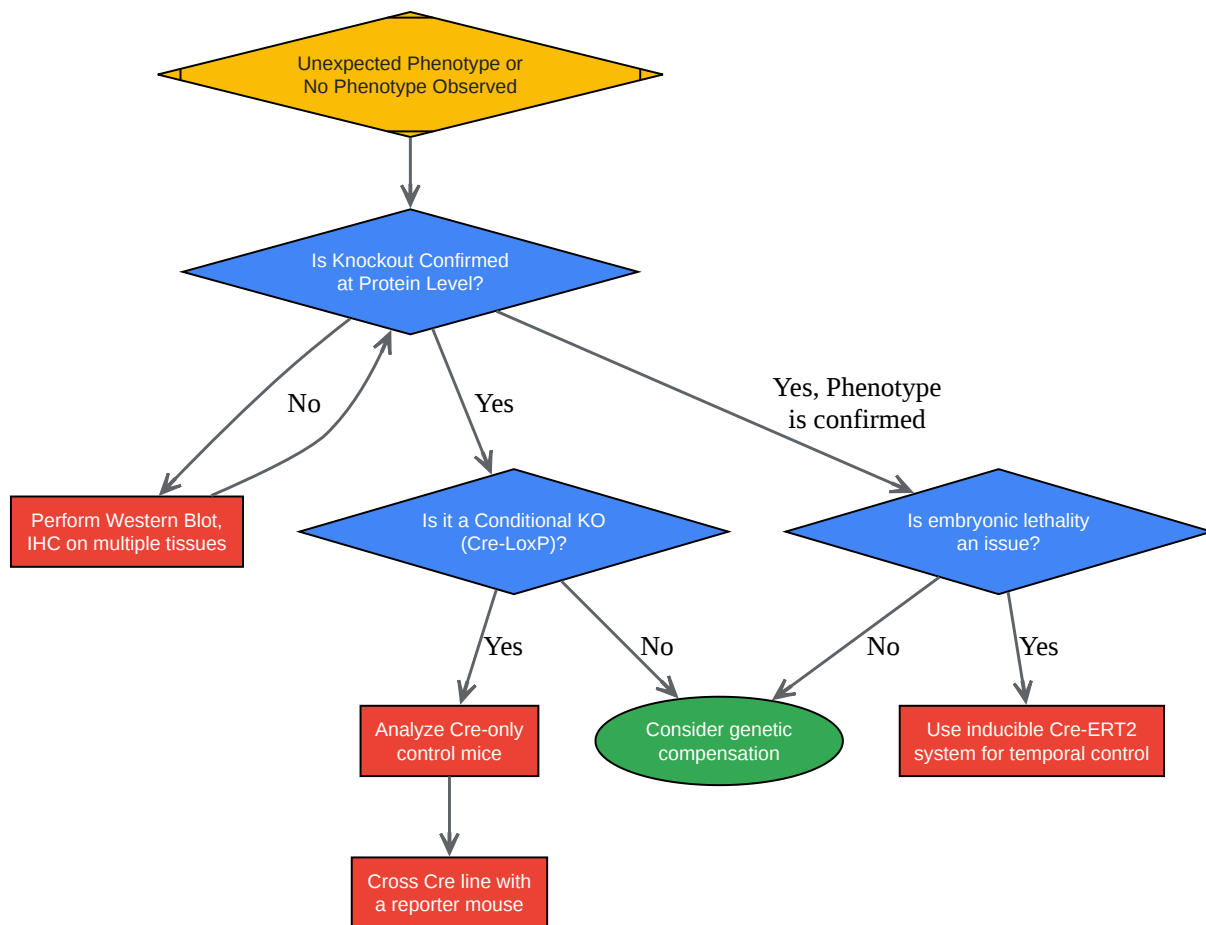
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Caption: Periostin signaling through integrins and its regulation by TGF-β.



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Caption: Workflow for generating a conventional Periostin knockout mouse model.



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Caption: Troubleshooting logic for unexpected results in knockout models.

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